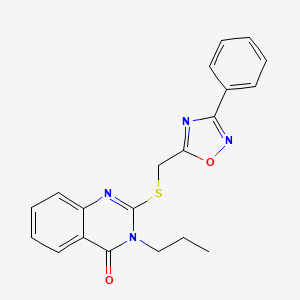

![molecular formula C7H3F6N5 B2871828 2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 124961-84-8](/img/structure/B2871828.png)

2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C7H3F6N5 . It is a white to yellow solid and has a molecular weight of 271.12 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine involves several steps, including the addition of ethanol and hydrazine hydrate, the dropwise addition of 2-chloropyrazine, and pH regulation . Another synthesis approach involves the reaction of 3-Amino-5-trifluoromethyl-1,2,4-triazole with acrylonitrile derivatives and various 1,3-dicarbonyl compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3F6N5/c8-6(9,10)2-1-3(7(11,12)13)18-5(15-2)16-4(14)17-18/h1H,(H2,14,17) .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 271.12 and is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis Techniques

Researchers have developed various synthesis methods for creating [1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing the compound's versatility in chemical synthesis. For instance, PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation provides a metal-free approach to synthesize 1,2,4-triazolo[1,5-a]pyridines, highlighting a convenient construction of this skeleton through oxidative N-N bond formation with high reaction yields (Zheng et al., 2014). Similarly, 3-Amino-5-trifluoromethyl-1,2,4-triazole has been utilized for synthesizing poly-substituted triazolo[1,5-a]pyrimidine derivatives, demonstrating the compound's role in creating diverse molecular structures (Zohdi, 1997).

Potential for Antibacterial Activity

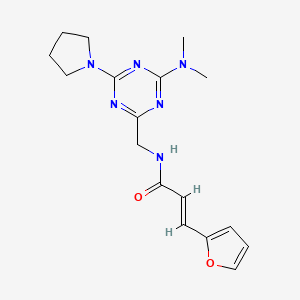

The synthesis and study of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives have also been focused on exploring their antibacterial activity. For example, ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate was synthesized and showed promising antibacterial activity against various bacterial strains, illustrating the potential of such compounds in developing new antibacterial agents (Lahmidi et al., 2019).

Supramolecular Assemblies

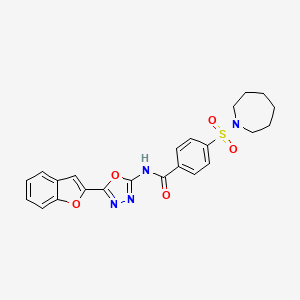

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is also investigated for its use in creating supramolecular assemblies. A study highlighted the synthesis of novel pyrimidine derivatives, including 2-(2-methylphenyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione 3-oxide, which were used as ligands for co-crystallization with diaza-crowns to form hydrogen-bonded supramolecular assemblies, indicating the structural flexibility and utility of these compounds in materials science (Fonari et al., 2004).

Mecanismo De Acción

Target of Action

Similar compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .

Mode of Action

Compounds with similar structures have been reported to interact with their targets, leading to inhibition of enzymatic activity . This interaction often results in alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to cell proliferation, particularly those involving cdks .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have been reported to significantly inhibit the growth of various cell lines .

Action Environment

The synthesis of similar compounds has been reported to be influenced by reaction temperature .

Propiedades

IUPAC Name |

5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6N5/c8-6(9,10)2-1-3(7(11,12)13)18-5(15-2)16-4(14)17-18/h1H,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAPDCLHPZTZOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC(=N2)N)N=C1C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2871750.png)

![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871751.png)

![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide](/img/structure/B2871755.png)

![3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine](/img/structure/B2871756.png)

![ethyl 3-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2871758.png)

![(2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2871761.png)

![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2871762.png)

![2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B2871764.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2871767.png)

![4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2871768.png)